Cas no 1804459-16-2 (Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate)

Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate
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- インチ: 1S/C13H9F6NO3/c1-2-22-11(21)5-7-3-9(12(14,15)16)8(6-20)10(4-7)23-13(17,18)19/h3-4H,2,5H2,1H3
- InChIKey: MVPSMPXRMSKMTM-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C(=CC(=C1)CC(=O)OCC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 467
- XLogP3: 3.9
- トポロジー分子極性表面積: 59.3
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015021031-1g |
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate |
1804459-16-2 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015021031-250mg |
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate |
1804459-16-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015021031-500mg |
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate |
1804459-16-2 | 97% | 500mg |
831.30 USD | 2021-06-18 |
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate: A Comprehensive Overview
Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate, with the CAS number 1804459-16-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a cyano group, a trifluoromethoxy group, and a trifluoromethyl group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.
Recent studies have highlighted the potential of Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate in drug discovery. Its ability to act as a versatile intermediate in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents and anticancer drugs. The trifluoromethoxy and trifluoromethyl groups are particularly significant due to their electron-withdrawing nature, which enhances the compound's reactivity and stability.
The synthesis of Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by acetylation using ethyl acetate in the presence of an acid catalyst. The introduction of the cyano group is achieved through a nucleophilic substitution reaction, while the trifluoromethoxy and trifluoromethyl groups are introduced via electrophilic substitution or coupling reactions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
In terms of applications, Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate has found utility in the development of agrochemicals, particularly as a precursor for herbicides and insecticides. Its ability to inhibit key enzymes involved in plant growth and pest metabolism makes it a promising candidate for sustainable agricultural practices. Additionally, this compound has been explored for its potential in materials science, where it serves as a precursor for high-performance polymers and advanced coatings.
From an environmental perspective, the handling and disposal of Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate require careful consideration due to its complex structure and potential bioaccumulation properties. Recent studies have focused on developing eco-friendly synthesis routes and degradation pathways to minimize its environmental footprint. These efforts align with global initiatives aimed at promoting green chemistry and sustainable manufacturing practices.
In conclusion, Ethyl 4-cyano-3-trifluoromethoxy-5-(trifluoromethyl)phenylacetate (CAS No. 1804459-16-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with its diverse applications across multiple industries, underscores its importance in contemporary research and development. As advancements in chemical methodologies continue to unfold, this compound is poised to play an even greater role in shaping future innovations.
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